molecular formula C8H6F3NO2S B1377005 2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1423027-76-2

2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1377005
CAS No.: 1423027-76-2
M. Wt: 237.2 g/mol
InChI Key: SKFZITCWKMFWBL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Addition of the Trifluoromethyl Group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors are common strategies to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-(trifluoromethyl)benzoic acid
  • 2-Cyclopropyl-4-(trifluoromethyl)pyridine-5-carboxylic acid
  • 2-Cyclopropyl-4-(trifluoromethyl)pyrazole-5-carboxylic acid

Uniqueness

Compared to similar compounds, 2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid stands out due to the presence of the thiazole ring, which imparts unique electronic properties and enhances its biological activity. The trifluoromethyl group further increases its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 1423027-76-2) is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C8H6F3NO2S
  • Molecular Weight : 237.20 g/mol
  • Structure : The compound features a cyclopropyl group and a trifluoromethyl substituent, which are critical for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies show that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The anticancer effect is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells. For example, thiazoles have been shown to interact with proteins involved in cell survival pathways .
CompoundIC50 (µM)Cancer Cell Line
Compound A1.61 ± 1.92Jurkat (T-cell leukemia)
Compound B1.98 ± 1.22A-431 (epidermoid carcinoma)

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. The presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability of these compounds, contributing to their effectiveness.

  • Example Study : A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria, reporting significant inhibition zones for several compounds .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds like this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Study on Antitumor Activity : In a study involving various thiazole derivatives, it was found that those with specific substitutions at the 4-position exhibited enhanced cytotoxicity against human glioblastoma cells (U251) and melanoma cells (WM793). The presence of electron-withdrawing groups like trifluoromethyl was crucial for increasing potency .
  • Antimicrobial Efficacy Study : A comparative analysis of thiazole derivatives showed that compounds with both cyclopropyl and trifluoromethyl groups had superior antimicrobial activity compared to their non-fluorinated counterparts. This study highlighted the importance of structural modifications in enhancing biological activity .

Properties

IUPAC Name

2-cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFZITCWKMFWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183013
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-76-2
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423027-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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